N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-16(19-10-5-13-26-19)11-12-22-21(24)20-14-6-1-3-8-17(14)25-18-9-4-2-7-15(18)20/h1-10,13,16,20,23H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTWNQJINILQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the xanthene core, followed by the introduction of the thiophene ring and the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of xanthene, thiophene, and a hydroxypropyl side chain. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Hydrophilicity: The hydroxyl group in the target compound may improve solubility compared to non-polar analogs like thioxanthenes () or bromothiophene-quinolones ().
- Synthetic Accessibility : Unlike acridine-carboxamides (), which require multi-step HCl salt formation, the target compound’s synthesis may involve simpler coupling of xanthene-9-carboxylic acid with the thiophene-propylamine side chain.
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a xanthene core with a carboxamide functional group and a hydroxylated thiophene side chain. Its chemical structure can be represented as follows:
This unique structure contributes to its biological activity, particularly its interaction with various biological targets.
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Topoisomerase Inhibition :
- Similar compounds in the xanthene family have been studied for their ability to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. For instance, studies indicate that certain xanthene derivatives can act as ATP-competitive inhibitors, reducing DNA damage while exhibiting cytotoxic effects against cancer cell lines such as T47D and HCT15 .
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Antioxidant Activity :
- Compounds with hydroxyl groups, such as this compound, may exhibit antioxidant properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various biological assays:
Case Studies
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Cytotoxicity Against Cancer Cells :
A study by highlighted the compound's cytotoxic effects on human colorectal carcinoma cells, where it exhibited lower DNA damage than standard chemotherapeutics like etoposide. This suggests a favorable therapeutic index for potential anticancer applications. -
Mechanistic Studies :
Research indicates that the compound acts as an intercalator in DNA, which may contribute to its topoisomerase inhibition mechanism. This dual action could enhance its efficacy against rapidly dividing cancer cells while minimizing collateral damage to normal cells .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide?
- Methodological Answer : A plausible synthetic pathway involves cyclization of a substituted benzophenone precursor (e.g., 2,2',4,4'-tetrahydroxybenzophenone) under acidic conditions to form the xanthenone core. Subsequent alkylation and Grignard addition (e.g., using thiophen-2-ylmagnesium bromide) can introduce the thiophene and hydroxypropyl moieties. The final carboxamide linkage may be achieved via coupling reagents like HATU or DCC. Full characterization (NMR, IR, mass spectrometry) is critical to confirm regioselectivity and purity .
Q. How should researchers characterize the electronic and steric properties of this compound for initial structure-activity studies?
- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate molecular orbitals, electrostatic potential maps, and steric parameters. Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost. Validate results against experimental data (e.g., X-ray crystallography or NMR chemical shifts) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays targeting pathways relevant to xanthene derivatives, such as oxidative stress modulation (e.g., ROS scavenging assays) or enzyme inhibition (e.g., nitric oxide synthase, iNOS). Use rat aortic tissue models to assess inhibitory activity and rule out cardiovascular side effects, as demonstrated for structurally related imidamide derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermodynamic stability data between computational models and experimental DSC/TGA results?
- Methodological Answer : Re-evaluate computational models by incorporating exact-exchange terms (e.g., via the Colle-Salvetti correlation-energy formula) to improve accuracy in predicting enthalpy and entropy. Cross-validate with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres. Discrepancies may arise from solvent interactions or polymorphism, requiring crystallographic analysis .
Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., iNOS over eNOS)?
- Methodological Answer : Perform molecular docking studies using crystal structures of iNOS and eNOS active sites. Modify the thiophene or hydroxypropyl groups to exploit differences in hydrophobicity or hydrogen-bonding networks. Validate selectivity via competitive binding assays and pharmacological profiling in tissue models .
Q. How do structural modifications to the xanthene core affect fluorescence properties for imaging applications?
- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at the 3- and 6-positions of the xanthene ring to enhance fluorescence quantum yield. Compare emission spectra in polar vs. nonpolar solvents to assess environmental sensitivity. Use time-resolved fluorescence spectroscopy to measure lifetime changes .
Contradictions and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
